Talaromycin A
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Overview
Description
Talaromycin a belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Scientific Research Applications
Synthesis and Structural Elucidation
- Talaromycin A has been the subject of extensive synthetic studies. Mori and Ikunaka (1987) achieved the synthesis of highly enantiomerically pure (-)-talaromycins A and B, starting from chiral building blocks of microbial origin (Mori & Ikunaka, 1987). Similarly, Schreiber and Sommer (1983) described the synthesis of (±)-talaromycin B, employing diastereotopic hydroxymethyl groups in a spiroketalization as a means of controlling remote stereochemical relationships (Schreiber & Sommer, 1983).
Biological Activity and Applications
- Zhang et al. (2019) isolated this compound from Talaromyces aurantiacus and tested it for monoamine oxidase, acetylcholinesterase, and PI3K inhibitory activity, finding only weak activity (Zhang et al., 2019). This suggests potential but limited applications in the field of enzyme inhibition.
- Yuan et al. (2018) investigated the active metabolites of Talaromyces sp., including this compound, and evaluated their cytotoxicities and antioxidant activities, highlighting the potential application in pharmacological research (Yuan et al., 2018).
- Chen et al. (2015) isolated new diphenyl ether derivatives, including talaromycins A–C, from Talaromyces sp., and assessed their cytotoxic and antifouling activities, revealing significant biological activity relevant to medical and environmental applications (Chen et al., 2015).
Properties
CAS No. |
83720-10-9 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(3R,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10-,11+,12-/m1/s1 |
InChI Key |
VDWRKBZMQNPUOB-UHFFFAOYSA-N |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Canonical SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Synonyms |
talaromycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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